molecular formula C18H12ClFN6O2 B6509938 N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847384-26-3

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6509938
CAS No.: 847384-26-3
M. Wt: 398.8 g/mol
InChI Key: ZZSUFPCJWVXHOW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core. The structure includes a 4-fluorophenyl group at position 3 of the fused triazole-pyrimidine system and an acetamide side chain substituted with a 4-chlorophenyl group at position 6. This compound’s design integrates halogenated aromatic rings, which are common in medicinal chemistry for enhancing binding affinity and metabolic stability.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O2/c19-11-1-5-13(6-2-11)22-15(27)9-25-10-21-17-16(18(25)28)23-24-26(17)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUFPCJWVXHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound (Reference) Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Melting Point (°C)
Target Compound C19H14ClFN6O2 412.81 - -
(4g) C28H20ClF3N4O2 536.92 - 221–223
C21H17ClFN5O 409.84 1.39 -
Table 2: Substituent Impact on Key Properties
Substituent Type Example Compounds Effect on Properties
Halogenated Aromatics Target, Enhanced lipophilicity and binding to hydrophobic pockets; resistance to metabolism
Heterocyclic Acetamides Increased polarity and hydrogen-bonding potential; improved solubility
Benzyl Groups Higher steric bulk; potential for improved target selectivity

Research Findings

  • Synthesis : The target compound and its analogues are synthesized via nucleophilic substitution or alkylation reactions. For example, ’s derivative (4g) was prepared via condensation, with IR and NMR confirming the acetamide and aromatic substituents .
  • Stability : Halogenated derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit enhanced thermal stability, as evidenced by melting points exceeding 200°C in some cases .
  • Computational Predictions : Predicted pKa values (e.g., 13.07 for ) suggest moderate basicity, aligning with the triazolo-pyrimidine core’s protonation behavior .

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